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Compound of Interest

Compound Name: 4-(Difluoromethyl)pyridin-2-amine

Cat. No.: B599231 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
(Difluoromethyl)pyridin-2-amine, a key intermediate in the synthesis of various

pharmaceutical compounds. This document details the available nuclear magnetic resonance

(NMR) and mass spectrometry (MS) data, outlines the experimental protocols for these

analyses, and includes a general workflow for the spectroscopic characterization of organic

compounds.

Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 4-(Difluoromethyl)pyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 4-(Difluoromethyl)pyridin-2-amine
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

8.27 d ³JH,H = 5.0 1H H-6

7.03 t ²JH,F = 55.3 1H CHF₂

6.94 d ³JH,H = 5.0 1H H-5

6.92 s 1H H-3

9.81 (s, 1H, NH)

is also reported

in a related

compound.

Solvent: (CD₃)₂SO, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of 4-(Difluoromethyl)pyridin-2-amine

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

160.1 s C-2

148.9 s C-6

142.7 t ²JC,F = 22.5 C-4

113.9 t ¹JC,F = 237.3 CHF₂

107.5 t ³JC,F = 5.5 C-5

104.1 t ³JC,F = 6.8 C-3

Solvent: (CD₃)₂SO, Spectrometer Frequency: 400 MHz

Mass Spectrometry (MS)
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Table 3: High-Resolution Mass Spectrometry (HRMS) Data of 4-(Difluoromethyl)pyridin-2-
amine

Ion Calculated m/z Found m/z

[M+H]⁺ 145.0572 145.0567

Ionization Method: Nano-electrospray ionization (NSI)

Infrared (IR) Spectroscopy
As of the latest data retrieval, a specific experimental infrared spectrum for 4-
(Difluoromethyl)pyridin-2-amine was not publicly available. However, based on the functional

groups present in the molecule (primary amine, pyridine ring, and difluoromethyl group), the

following characteristic absorption bands can be predicted. This theoretical analysis is

supported by data from similar compounds such as 2-aminopyridine and its derivatives.

Table 4: Predicted Infrared (IR) Absorption Bands for 4-(Difluoromethyl)pyridin-2-amine

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3400-3250 Medium-Weak

N-H Stretch

(asymmetric &

symmetric)

Primary Amine

3100-3000 Weak C-H Stretch Aromatic (Pyridine)

1650-1580 Medium-Strong N-H Bend (Scissoring) Primary Amine

1600-1450 Medium-Strong C=C and C=N Stretch Aromatic (Pyridine)

1300-1000 Medium-Strong C-F Stretch Difluoromethyl

900-650 Medium-Strong
C-H Out-of-plane

Bend
Aromatic (Pyridine)

Experimental Protocols
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The following sections detail the generalized experimental methodologies for the spectroscopic

techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 4-(Difluoromethyl)pyridin-2-amine is dissolved in a

deuterated solvent, typically deuterated dimethyl sulfoxide ((CD₃)₂SO) or deuterated

chloroform (CDCl₃), to a concentration suitable for NMR analysis.

Instrumentation: The ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR

spectrometer.

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse

sequence. The chemical shifts are reported in parts per million (ppm) relative to a residual

solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Acquisition: The carbon-13 NMR spectrum is typically acquired with proton

decoupling to simplify the spectrum to single peaks for each unique carbon atom. The

chemical shifts are reported in ppm relative to the solvent peak.

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier

transformation to obtain the frequency domain spectrum. Phase and baseline corrections are

applied to ensure accurate integration and peak picking.

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol

or acetonitrile, to a low concentration.

Instrumentation: High-resolution mass spectra are obtained using a Thermo Fisher Scientific

LTQ Orbitrap XL spectrometer equipped with a nano-electrospray ionization (NSI) source.

Data Acquisition: The sample solution is introduced into the mass spectrometer. The NSI

source generates gaseous ions from the sample molecules. The instrument is operated in

positive ion mode to detect the protonated molecule [M+H]⁺. The Orbitrap mass analyzer

provides high-resolution mass-to-charge ratio (m/z) measurements.
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Data Analysis: The acquired mass spectrum is analyzed to determine the accurate mass of

the molecular ion. This experimental mass is then compared to the calculated exact mass of

the proposed chemical formula to confirm the elemental composition of the molecule.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample like 4-(Difluoromethyl)pyridin-2-amine, the

Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the

solid is placed directly onto the ATR crystal. Alternatively, the sample can be prepared as a

KBr pellet or a mull in Nujol.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: The instrument scans the sample with infrared radiation over a specific

range (typically 4000-400 cm⁻¹). The detector measures the amount of light absorbed by the

sample at each wavenumber. A background spectrum is also collected and automatically

subtracted from the sample spectrum.

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is

analyzed to identify characteristic absorption bands corresponding to the vibrational modes

of the functional groups present in the molecule.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and

structure elucidation of a chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of 4-(Difluoromethyl)pyridin-2-
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[https://www.benchchem.com/product/b599231#spectroscopic-data-of-4-difluoromethyl-
pyridin-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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